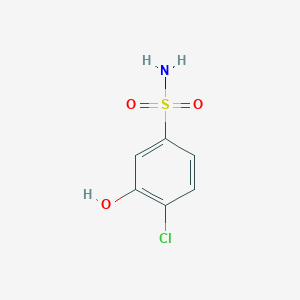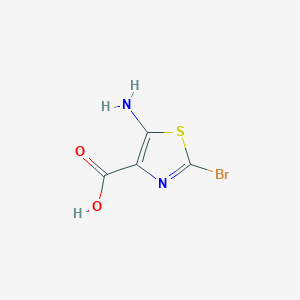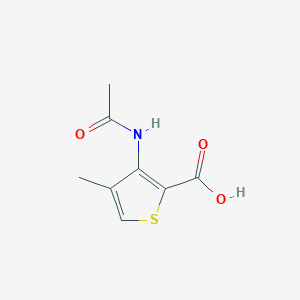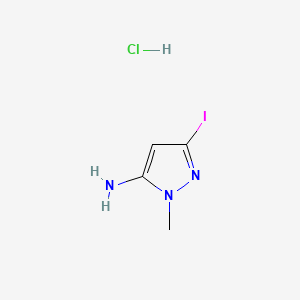
4-Chloro-3-hydroxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-hydroxybenzenesulfonamide is an organic compound with the molecular formula C6H6ClNO3S It is a derivative of benzenesulfonamide, featuring a chlorine atom and a hydroxyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-hydroxybenzenesulfonamide typically involves the chlorination of 3-hydroxybenzenesulfonamide. One common method is the reaction of 3-hydroxybenzenesulfonamide with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-hydroxybenzenesulfonamide undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The chlorine and hydroxyl groups on the benzene ring make it susceptible to electrophilic aromatic substitution reactions. Common reagents include nitrating agents (e.g., HNO3) and sulfonating agents (e.g., SO3).
Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing sulfonamide group facilitates nucleophilic aromatic substitution reactions. Reagents such as sodium hydroxide (NaOH) can be used to replace the chlorine atom with nucleophiles like hydroxide ions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride (NaBH4) can reduce the sulfonamide group to a sulfonic acid.
Major Products Formed:
Nitration: Nitration of this compound yields nitro derivatives.
Sulfonation: Sulfonation results in the formation of sulfonic acid derivatives.
Scientific Research Applications
4-Chloro-3-hydroxybenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmaceuticals, particularly sulfonamide-based drugs.
Biological Studies: The compound is used in studies involving enzyme inhibition, particularly carbonic anhydrase inhibitors.
Industrial Applications: It is employed in the production of dyes and pigments due to its ability to undergo electrophilic aromatic substitution reactions.
Mechanism of Action
The mechanism of action of 4-Chloro-3-hydroxybenzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of carbonic anhydrase enzymes by binding to the active site and blocking substrate access.
Pathways Involved: The inhibition of carbonic anhydrase affects various physiological processes, including acid-base balance and fluid secretion.
Comparison with Similar Compounds
4-Chloro-3-nitrobenzenesulfonamide: Similar in structure but with a nitro group instead of a hydroxyl group.
3-Hydroxybenzenesulfonamide: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Uniqueness: 4-Chloro-3-hydroxybenzenesulfonamide is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C6H6ClNO3S |
|---|---|
Molecular Weight |
207.64 g/mol |
IUPAC Name |
4-chloro-3-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C6H6ClNO3S/c7-5-2-1-4(3-6(5)9)12(8,10)11/h1-3,9H,(H2,8,10,11) |
InChI Key |
SWFDSYLXNIGXEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13505925.png)
![5-[3-Methyl-4-(propan-2-yl)phenoxy]pentanoic acid](/img/structure/B13505926.png)



![3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine](/img/structure/B13505946.png)



![tert-butyl N-{7-iodopyrrolo[2,1-f][1,2,4]triazin-4-yl}carbamate](/img/structure/B13505984.png)
